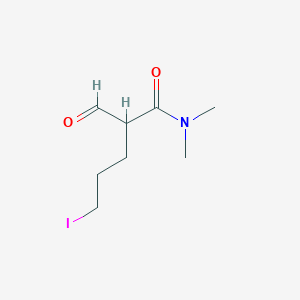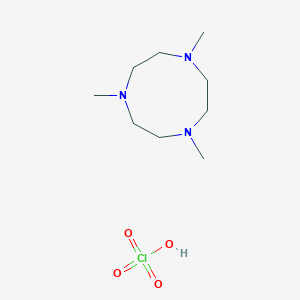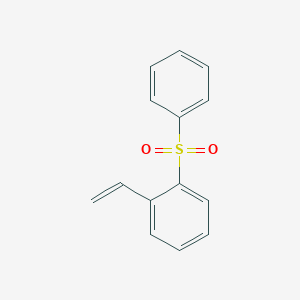
1-(Benzenesulfonyl)-2-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-ethenylbenzene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a benzene ring with an ethenyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate ethenylbenzene derivative under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactions. Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid or sulfuryl chloride. The resulting benzenesulfonyl chloride is then reacted with ethenylbenzene under optimized conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Halogenated and nitrated derivatives
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylbenzene involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological and chemical targets. The ethenyl group can participate in addition reactions, further enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the ethenyl group.
Benzenesulfonyl chloride: A precursor in the synthesis of 1-(Benzenesulfonyl)-2-ethenylbenzene.
p-Toluenesulfonyl chloride: Another sulfonyl compound with a methyl group instead of an ethenyl group
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
109184-48-7 |
|---|---|
Formule moléculaire |
C14H12O2S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-ethenylbenzene |
InChI |
InChI=1S/C14H12O2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h2-11H,1H2 |
Clé InChI |
BVQPSTKQOTWKGP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
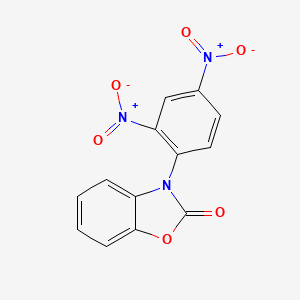
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

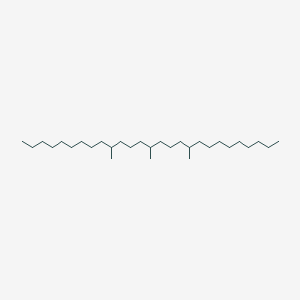
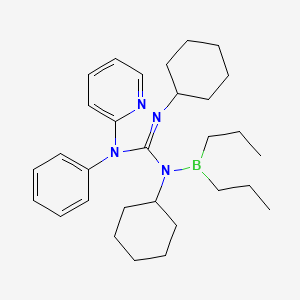
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
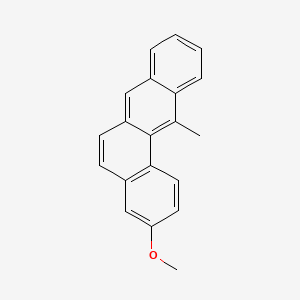
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
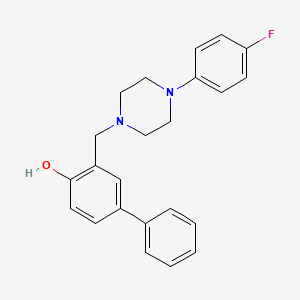
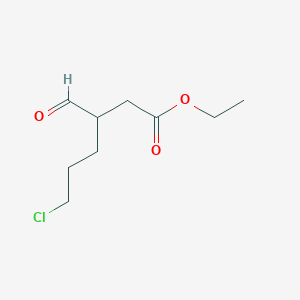
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
